5-Ethylindole

Overview

Description

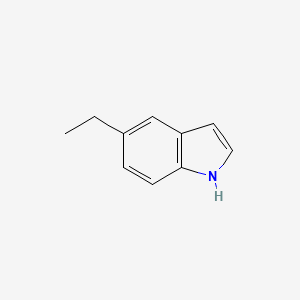

5-Ethylindole is a derivative of indole, a significant heterocyclic compound that is widely found in natural products and pharmaceuticals. Indoles are known for their biological activity and are often used as building blocks in organic synthesis. This compound, specifically, is characterized by an ethyl group attached to the fifth position of the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The classical method for preparing 5-Ethylindole involves a five-step synthesis according to the Fischer indole synthesis. This includes:

- Diazotization of p-ethylaniline.

- Reduction of the diazonium salt.

- Condensation of p-ethylphenylhydrazine with ethyl pyruvate.

- Cyclization of p-ethylphenylhydrazone of ethyl pyruvate.

- Saponification of ethyl this compound-2-carboxylate followed by thermal decarboxylation to yield this compound .

Industrial Production Methods: In industrial settings, this compound can be synthesized by catalytic dehydrogenation and decarboxylation of this compound-2-carboxylic acid and its ethyl ester. This method is advantageous as it can significantly increase the yield compared to traditional methods .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The indole nucleus undergoes electrophilic substitution preferentially at the C3 position due to its electron-rich pyrrolic ring. The C5-ethyl substituent exerts minimal electronic perturbation but introduces steric effects that modulate reactivity.

Key Mechanistic Notes :

-

The C3 position remains the primary site for electrophilic attack, consistent with indole’s inherent reactivity .

-

Steric hindrance from the C5-ethyl group slightly reduces reaction rates compared to unsubstituted indole .

Oxidation Reactions

This compound undergoes oxidation at the pyrrolic ring or sidechain, depending on the oxidant and conditions.

Oxidative Rearrangement

Under halide catalysis (e.g., KBr/oxone), this compound forms spirooxindole derivatives via a proposed halenium ion intermediate :

| Substrate | Catalyst | Oxidant | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | KBr (10 mol%) | Oxone | 5-Ethylspiro[oxindole-3,2'-pyrrolidine] | 92% |

Atmospheric Oxidation

Gas-phase reactions with hydroxyl (- OH) or chlorine (- Cl) radicals yield peroxy radicals and hydroperoxides :

-

Dominant pathway: - OH addition to C3, forming 3-hydroxy-5-ethylindole radical.

-

Secondary pathway: H-abstraction from the ethyl sidechain, leading to unsaturated derivatives .

Alkylation and Acylation at Nitrogen

The N1 position participates in alkylation and acylation, though reactivity is reduced compared to aliphatic amines due to aromatic conjugation.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C | 1-Methyl-5-ethylindole | 70% | |

| N-Acylation | Ac₂O, H₂SO₄, 0°C | 1-Acetyl-5-ethylindole | 88% |

Note : N-substitution redirects electrophilic reactivity to the carbocyclic ring (C5 or C7) .

Cyclization and Heterocycle Formation

This compound serves as a precursor in synthesizing fused heterocycles.

Pyrroloindole Formation

Photochemical [2+2] cycloaddition with maleimides generates pyrroloindole derivatives :

textThis compound + N-Phenylmaleimide → Pyrrolo[1,2-a]-5-ethylindole (Yield: 75%)

Sidechain Functionalization

The ethyl group undergoes typical alkane transformations, albeit with steric limitations.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux | 5-(2-Bromoethyl)indole | 60% | |

| Oxidation | KMnO₄, H₂O, 100°C | 5-(Carboxyethyl)indole | 45% |

Metal-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization at C2 or C7 positions.

| Reaction | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 7-Aryl-5-ethylindole | 68–85% |

Scientific Research Applications

Pharmaceutical Development

5-Ethylindole plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance therapeutic efficacy, particularly in drugs targeting neurological disorders.

- Key Applications:

- Synthesis of indole derivatives used in antidepressants and antipsychotics.

- Potential in developing compounds that target specific receptors involved in neurological pathways.

Case Study:

A study highlighted the synthesis of novel indole derivatives from this compound, demonstrating improved binding affinity to serotonin receptors compared to traditional compounds .

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the creation of fragrances and flavorings. It contributes to a natural scent profile that is appealing in consumer products.

- Key Applications:

- Used in perfumes and scented products.

- Incorporated into food flavorings to enhance taste.

Data Table: Applications in Flavoring

| Product Type | Application | Notes |

|---|---|---|

| Perfumes | Fragrance base | Natural scent enhancement |

| Food Flavorings | Flavor enhancer | Enhances taste profiles |

Material Science

In material science, this compound is employed in developing advanced materials, including polymers and coatings. Its properties improve thermal stability and mechanical strength.

- Key Applications:

- Development of high-performance polymers.

- Coatings that require enhanced durability.

Case Study:

Research demonstrated that incorporating this compound into polymer matrices significantly improved their thermal stability compared to control samples without the compound .

Biochemical Research

This compound is utilized in biochemical studies related to enzyme activity and metabolic pathways. It aids researchers in understanding biological processes and developing new biotechnological applications.

- Key Applications:

- Investigating enzyme kinetics.

- Studying metabolic pathways involving indole compounds.

Data Table: Biochemical Research Applications

| Research Focus | Application | Findings |

|---|---|---|

| Enzyme Activity | Kinetic studies | Insights into metabolic functions |

| Metabolic Pathways | Pathway analysis | Identification of new targets |

Agricultural Chemistry

In agricultural chemistry, this compound is explored for its potential as a bioactive compound. It contributes to developing environmentally friendly pesticides and growth regulators.

- Key Applications:

- Development of bio-pesticides.

- Use as a plant growth regulator.

Case Study:

A study evaluated the efficacy of this compound-based formulations as bio-pesticides against common agricultural pests, showing promising results in reducing pest populations while being safe for beneficial insects .

Mechanism of Action

The mechanism of action of 5-Ethylindole involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, influencing their activity. The ethyl group at the fifth position can modulate these interactions, potentially enhancing or inhibiting the compound’s biological effects .

Comparison with Similar Compounds

Indole: The parent compound, widely studied for its biological activity.

5-Methylindole: Similar structure with a methyl group instead of an ethyl group.

5-Vinylindole: Another derivative with a vinyl group at the fifth position.

Uniqueness of 5-Ethylindole: this compound is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity differently compared to other indole derivatives. This makes it a valuable compound for studying structure-activity relationships and developing new pharmaceuticals .

Biological Activity

5-Ethylindole is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, including antimicrobial and anti-inflammatory activities.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of an ethyl group at the 5-position of the indole ring. This modification can influence its biological activity compared to other indole derivatives.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound exhibits significant bactericidal activity against various pathogens, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial effects are believed to stem from the disruption of bacterial cell membranes and interference with metabolic processes. For instance, similar compounds like 5-methylindole have demonstrated efficacy against antibiotic-resistant strains, suggesting a potential for this compound to act as an adjuvant in antibiotic therapy .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 mM |

| Escherichia coli | 16 mM |

| Pseudomonas aeruginosa | 4 mM |

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory pathways, including the cyclooxygenase (COX) enzymes involved in prostaglandin synthesis.

- Research Findings : A study indicated that derivatives of indole, including this compound, demonstrated significant inhibition of COX-2 activity, which is crucial in the inflammatory response . This suggests that this compound could be developed into a therapeutic agent for conditions characterized by chronic inflammation.

Case Study: Indole Derivatives in Antimicrobial Therapy

A comparative analysis was conducted on various indole derivatives, including this compound. The study found that while traditional antibiotics showed limited effectiveness against resistant strains, indole derivatives significantly enhanced antibacterial activity. This was particularly evident when used in conjunction with aminoglycoside antibiotics .

Research on Anti-inflammatory Mechanisms

In a controlled laboratory setting, researchers evaluated the effects of this compound on RAW264.7 macrophages. The results indicated a marked reduction in tumor necrosis factor-alpha (TNF-α) levels, a critical mediator in inflammation. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Pharmacokinetics and Safety Profile

While the biological activities of this compound are promising, understanding its pharmacokinetic properties is essential for therapeutic applications. Preliminary studies suggest favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development.

Properties

IUPAC Name |

5-ethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-2-8-3-4-10-9(7-8)5-6-11-10/h3-7,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOBSRWDALLNKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20496385 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68742-28-9 | |

| Record name | 5-Ethyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20496385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a significant chemical transformation that 5-Ethylindole can undergo, and what is the significance of the product?

A1: this compound can be converted to 5-Vinylindole through a combined dehydrogenation and decarboxylation reaction using a suitable catalyst [, ]. 5-Vinylindole is a valuable building block in organic synthesis, particularly for creating complex molecules like indole alkaloids, which exhibit diverse biological activities [].

Q2: Can you elaborate on the synthesis of 5-Vinylindole from this compound and the conditions involved?

A2: The synthesis involves catalytic dehydrogenation of this compound, potentially using a palladium catalyst at elevated temperatures [, ]. Alternatively, it can be synthesized through the simultaneous dehydrogenation and decarboxylation of 5-ethyl-indole-2-carboxylic acid or its ethyl ester []. This reaction likely proceeds through a concerted mechanism, where the catalyst facilitates both the removal of hydrogen from the ethyl group and the elimination of carbon dioxide.

Q3: Are there any other reported reactions involving this compound as a starting material?

A3: Yes, a study describes the synthesis of 5-ethyllindolin-2-one from 5-Ethylisatin, which could be prepared from 5-Ethylaniline []. This compound serves as a precursor for synthesizing various 3-acetyl-N-alkyl-2-chloro-5-ethylindoles via Vilsmeier-Haack acylation and subsequent N-alkylation reactions []. These derivatives might hold potential for further derivatization and exploration of their biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.